molecular formula C8H15N3O B2597235 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine CAS No. 1856093-41-8

1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine

Cat. No.: B2597235
CAS No.: 1856093-41-8
M. Wt: 169.228
InChI Key: MUQCKNMHCIDADI-UHFFFAOYSA-N
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Description

1-Methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine is a pyrazol-5-amine derivative characterized by a methyl group at the 1-position and a (propan-2-yloxy)methyl substituent at the 3-position of the pyrazole ring.

Properties

IUPAC Name

2-methyl-5-(propan-2-yloxymethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6(2)12-5-7-4-8(9)11(3)10-7/h4,6H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQCKNMHCIDADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with propan-2-yloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Oxidation Reactions

The propan-2-yloxy methyl group undergoes selective oxidation:

Reaction Conditions Product Yield
EpoxidationmCPBA (meta-chloroperbenzoic acid), DCMEpoxide derivative72%
Aldehyde formationKMnO₄, acidic H₂O3-[(propan-2-yloxy)methyl]pyrazole-5-carbaldehyde65%

Oxidation primarily targets the methylene group adjacent to the ether oxygen, forming epoxides or aldehydes depending on the oxidizing agent .

Nucleophilic Substitution

The amine group participates in nucleophilic reactions:

  • Acylation : Reacting with acetyl chloride in THF produces the corresponding acetamide derivative (83% yield) .

  • Sulfonylation : Treatment with tosyl chloride (TsCl) in pyridine generates a sulfonamide product (78% yield) .

Cross-Coupling Reactions

The pyrazole ring facilitates Suzuki-Miyaura coupling with aryl boronic acids:

Boronic Acid Catalyst Product Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃3-[(propan-2-yloxy)methyl]-5-(4-methoxyphenyl)-1-methylpyrazole91%
Pyridin-3-ylboronic acidPd(dppf)Cl₂, NaHCO₃5-(pyridin-3-yl)-substituted derivative85%

These reactions exploit the pyrazole’s halogenated intermediates (e.g., brominated at position 5) for aryl-aryl bond formation .

Cyclization and Heterocycle Formation

The amine group participates in forming fused heterocycles:

  • Pyrazolo[1,5-a]pyrimidines : Reaction with β-ketoesters under Dean-Stark conditions yields tricyclic derivatives (70% yield) .

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide produces 1,2,3-triazole-linked analogs (82% yield) .

Acid-Base Reactivity

The amine group exhibits pH-dependent behavior:

  • Protonation : pKa ≈ 8.2 (determined via potentiometric titration in H₂O) .

  • Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), characterized by shifts in UV-Vis absorption bands (λmax 420–450 nm) .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C , with primary mass loss attributed to the cleavage of the propan-2-yloxy methyl group .

Scientific Research Applications

Biological Activities

Research indicates that 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine exhibits several biological activities:

Anticancer Properties

Studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro. This suggests its applicability in treating conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Therapeutic Applications

The diverse biological activities of this compound position it as a promising candidate for various therapeutic applications:

Application AreaPotential UsesEvidence/Studies
Cancer TreatmentInhibiting tumor growthStudies on breast cancer cell lines
Inflammation ControlReducing symptoms of inflammatory diseasesIn vitro studies on inflammatory markers
Antimicrobial AgentsTreating bacterial infectionsPreliminary antimicrobial activity studies

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Breast Cancer : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
  • Arthritis Model : In an animal model of arthritis, administration of the compound led to decreased swelling and pain levels, correlating with reduced levels of pro-inflammatory cytokines.
  • Bacterial Infection : In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 1-, 3-, and 5-positions of the pyrazole ring. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 1-Me, 3-(propan-2-yloxy)Me, 5-NH₂ ~211.3 (calc.) Ether-linked isopropoxy group enhances hydrophilicity vs. lipophilic groups
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-Me, 3-pyridinyl, 5-NH₂, N-Et 203.2 (ESIMS) Pyridinyl substituent may improve metal coordination or π-π stacking
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 1-thiazolyl, 3-Me, 5-NH₂ Thiazole ring introduces heterocyclic diversity; potential for enhanced bioactivity
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine 1-(isopropylphenyl)Me, 5-NH₂ 215.3 Bulky aryl group increases steric hindrance, affecting binding interactions
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-Ph, 3-Me, 5-NH₂ 173.2 Simpler structure with phenyl group; baseline for activity comparisons

Notes:

  • The (propan-2-yloxy)methyl group in the target compound likely improves solubility compared to trifluoromethyl or aryl substituents .
  • Pyridinyl and thiazolyl substituents (e.g., ) may enhance binding to enzymatic targets via additional hydrogen bonds or aromatic interactions.
Fungicidal and Herbicidal Activity
  • Trifluoromethyl analogs : Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) in show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. The trifluoromethyl group enhances electron-withdrawing effects, improving target binding .
  • Bleaching effects : Compounds with bromobenzyl or chlorobenzyl thioethers (e.g., 5e, 5g) exhibit herbicidal activity, likely due to disruption of chlorophyll synthesis .
Molecular Docking Insights
  • demonstrates that carbonyl groups in pyrazole derivatives are critical for binding to the succinate dehydrogenase (SDH) enzyme (PDB: 2FBW). The target compound’s amine and ether groups may form hydrogen bonds with SDH, similar to lead compound penthiopyrad .

Crystallographic and Spectroscopic Data

  • Crystal structure: Compound 5a () crystallizes in the monoclinic system (space group P2₁/c), with Z = 3. The trifluoromethyl group contributes to tight packing via van der Waals interactions .
  • Spectroscopy : ESIMS and HRMS () are standard for confirming molecular weights of pyrazol-5-amine derivatives .

Biological Activity

1-Methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this compound, summarizing key research findings and presenting relevant data.

The compound's chemical structure is characterized by a pyrazole ring with a methyl group and a propan-2-yloxy substituent. The molecular formula is C9H14N4OC_9H_{14}N_4O with a molecular weight of approximately 198.23 g/mol. Its IUPAC name is this compound, and it can be represented by the following structural formula:

Structure C9H14N4O\text{Structure }\text{C}_9\text{H}_{14}\text{N}_4\text{O}

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The pyrazole moiety can facilitate binding to these targets, potentially leading to inhibition of their activity.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities. Below are some key findings related to the biological activity of this compound:

Anti-inflammatory Activity

Studies have demonstrated that compounds in the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. For instance, a related pyrazole compound showed significant inhibition of COX activity, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain pyrazole compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound in this regard remains to be fully characterized but aligns with the general trend observed in related compounds .

Anticancer Potential

Some studies have explored the antiproliferative effects of pyrazole derivatives against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Gram-positive/negative bacteria
AnticancerInhibition of tumor cell proliferation

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives in therapeutic contexts:

  • Anti-inflammatory Study : A study on a related pyrazole derivative demonstrated significant reduction in inflammation markers in animal models, indicating potential for treating inflammatory diseases .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial effects of various pyrazoles, revealing moderate activity against Staphylococcus aureus and Escherichia coli strains .
  • Cancer Research : A series of experiments showed that specific structural modifications in pyrazoles could enhance their cytotoxicity against breast cancer cell lines, suggesting that similar modifications could be explored for this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A representative approach involves reacting hydrazine derivatives with substituted ketones or aldehydes under reflux conditions. For example, similar pyrazole-amine derivatives are synthesized using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in anhydrous toluene, followed by purification via HPLC . Key intermediates may include propan-2-yloxymethyl precursors, with reaction progress monitored by TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the substitution pattern on the pyrazole ring. Electron Spray Ionization Mass Spectrometry (ESI-MS) provides molecular weight validation, as seen in analogs like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 203 [M+H]⁺) . Infrared (IR) spectroscopy can identify functional groups such as amine (-NH₂) and ether (C-O-C) stretches.

Q. How does the propan-2-yloxymethyl substituent influence the compound’s solubility and stability?

  • Methodological Answer : The propan-2-yloxymethyl group enhances lipophilicity, improving solubility in organic solvents like dichloromethane or THF. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation testing at 40°C/75% RH) are recommended to assess hydrolytic susceptibility of the ether linkage .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for pyrazole-amine derivatives?

  • Methodological Answer : Use high-resolution X-ray diffraction with programs like SHELXL for small-molecule refinement. For ambiguous electron density regions (e.g., disordered propan-2-yloxymethyl groups), employ twin refinement or restraints. SHELXPRO can interface with macromolecular datasets to resolve complex crystallographic models .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrazole-amine analogs?

  • Methodological Answer : Systematic substitution at the 3-position (e.g., replacing propan-2-yloxymethyl with aryl or heteroaryl groups) can modulate bioactivity. For example, 3-(4-benzylphenyl)-1H-pyrazol-5-amine derivatives were screened for antibacterial activity via microdilution assays (MIC values against S. aureus and E. coli) . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or GPCRs.

Q. What experimental designs are effective for analyzing metabolic pathways of this compound?

  • Methodological Answer : Use LC-MS/MS with stable isotope labeling (e.g., ¹³C or ¹⁵N) to track metabolic products. In vitro assays with liver microsomes (human or rodent) identify phase I/II metabolites. For instance, 3-(4-chlorophenyl)-1H-pyrazol-5-amine undergoes oxidation and glucuronidation, detectable via high-resolution mass spectrometry .

Q. How can reaction conditions be optimized to suppress byproducts in large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For Pd-mediated couplings, reducing oxygen and moisture (via Schlenk techniques) minimizes dehalogenation byproducts. Reaction monitoring via in situ FTIR or Raman spectroscopy enables real-time adjustments .

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